cIAP1 Ligand-Linker Conjugates 2 (CAS 1312302-14-9) is a heterobifunctional molecule critical for designing Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). Its molecular formula is C₃₇H₄₈N₄O₇, with a molecular weight of 660.80 g/mol [1] [4]. The compound integrates three modular domains:
This architecture enables the conjugate to serve as a "chemical scaffold" for synthesizing full PROTACs. The stereochemistry of the ligand moiety (e.g., chiral centers) is preserved to maintain optimal binding to cIAP1’s BIR3 pocket, as confirmed by structural studies [1] [6].
Table 1: Structural Components of cIAP1 Ligand-Linker Conjugates 2
Component | Chemical Features | Role in PROTAC Design |
---|---|---|
IAP ligand | LCL161-derived scaffold; BIR domain binder | Recruits cIAP1 E3 ubiquitin ligase |
Linker | PEG-based spacer (e.g., triethylene glycol chains) | Optimizes distance/orientation for ternary complex formation |
Warhead attachment | Reactive amine (-NH₂) or carboxyl (-COOH) group | Conjugates to POI-targeting warheads (e.g., kinase inhibitors) |
The cIAP1 ligand in Conjugate 2 hijacks the ubiquitin-proteasome system by selectively engaging cellular Inhibitor of Apoptosis Proteins (cIAP1). cIAP1, a RING-type E3 ubiquitin ligase, regulates apoptosis and NF-κB signaling via its BIR2 and BIR3 domains. The LCL161-derived ligand mimics the AVPI motif of SMAC, binding the BIR3 domain with Kd values in the nanomolar range [6] [8]. Key mechanistic roles include:
Notably, IAP antagonists like LCL161 can induce auto-ubiquitination and degradation of cIAP1 itself. However, when incorporated into PROTACs (e.g., Conjugate 2), the ligand stabilizes cIAP1-POI interactions without triggering self-destruction [8].
Table 2: IAP Ligands in Targeted Protein Degradation
E3 Ligase | Ligand Origin | **Binding Domain | Ubiquitin Linkage | Therapeutic Edge |
---|---|---|---|---|
cIAP1 | SMAC mimetics (LCL161) | BIR3 | K48/K11 | Overexpressed in cancers; avoids off-target neonatal effects |
CRBN | Thalidomide | CRBN β-hairpin | Varied | Broadly used but teratogenic |
VHL | Hydroxyproline | β-domain | K48 | Hypoxia-inducible factor regulation |
The linker in cIAP1 Ligand-Linker Conjugates 2 is not merely a passive tether but a determinant of degradation efficacy. Optimization involves:
Structure-activity relationship (SAR) studies reveal that Conjugate 2’s PEG linker enables >70% degradation of BCR-ABL in leukemia cells when coupled to an imatinib warhead, outperforming alkyl/aryl linkers by 2–3 fold [9]. Computational modeling further predicts that the linker’s ethylene oxide units form transient hydrogen bonds with solvent-exposed residues on cIAP1, enhancing ternary complex lifetime [3] [7].
Table 3: Linker Optimization Impact on Degradation Efficiency
Linker Type | Length (Atoms) | Flexibility | Degradation Efficiency* | Rationale |
---|---|---|---|---|
PEG-based | 12–16 | High | ++++ | Optimal distance; adaptable to POI topology |
Alkyl | 8–10 | Moderate | ++ | Hydrophobic; may aggregate |
Aromatic | 6–8 | Low | + | Rigid; limits POI engagement |
++++ denotes >70% POI degradation at 100 nM; + denotes <20% degradation.
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